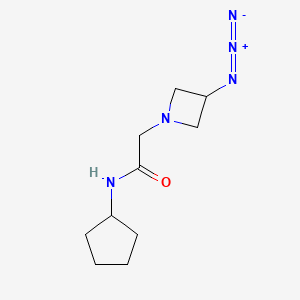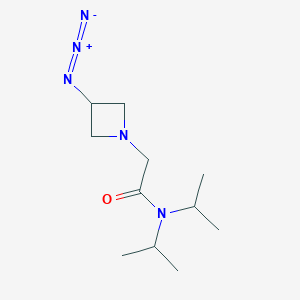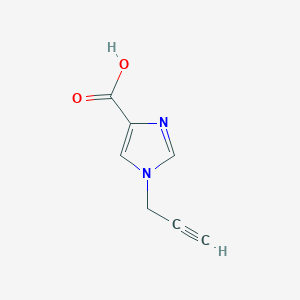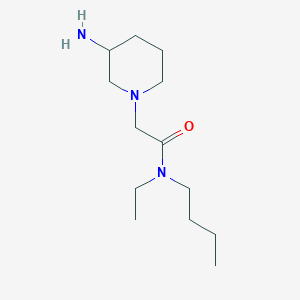
3-叠氮代-1-(2-溴苄基)氮杂环丁烷
描述
Physical and Chemical Properties Analysis
The systematical thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ), a related compound, was investigated and compared with those of 1,3,3-trinitroazetidine (TNAZ). The results showed that ADNAZ has a low melting temperature at 78 °C. The final mass loss of ADNAZ under atmospheric pressure is 88.2% .科学研究应用
抗生素和抗肿瘤剂的合成和开发
对 3-叠氮代-1-(2-溴苄基)氮杂环丁烷和相关氮杂环丁烷衍生物的研究促进了新型抗生素和抗肿瘤剂的开发。例如,分子内叠氮化物至烯烃环加成技术已被用于构建具有有效抗肿瘤特性的吡咯并苯并二氮杂卓和氮杂环丁烷并苯二氮杂卓化合物 (Hemming 等,2014)。类似地,利用从 1-氮杂双环[1.1.0]丁烷获得的氮杂环丁烷衍生物合成了对耐甲氧西林金黄色葡萄球菌 (MRSA) 具有显着抗菌活性的新型氟喹诺酮类药物,展示了氮杂环丁烷支架在增强喹诺酮类抗生素疗效中的作用 (Ikee 等,2008)。
药物设计和合成的进展
氮杂环丁烷衍生物,包括 3-叠氮代-1-(2-溴苄基)氮杂环丁烷,在新型药物分子的开发中至关重要。例如,BAF312(西尼莫德)的发现,一种有效且选择性的 S1P 受体调节剂,突出了烷氧基亚氨衍生物和基于氮杂环丁烷的结构在药物化学中的效用,从而为多发性硬化症带来了新的治疗方法 (Pan 等,2013)。此外,取代的 [[3(S)-(酰氨基)-2-氧代-1-氮杂环丁基]氧基]乙酸的合成引入了一类新的杂原子活化的 β-内酰胺类抗生素,展示了氮杂环丁烷化合物在生成具有显着抗菌活性的功能化分子方面的多功能性 (Woulfe 和 Miller,1985)。
对杂环化学的贡献
氮杂环丁烷,包括源自 3-叠氮代-1-(2-溴苄基)氮杂环丁烷的氮杂环丁烷,在杂环化学的探索中至关重要。通过不对称铜(I)催化的亚胺基物 [3+1]-环加成反应,由供体-受体氮杂乙烯合成手性四取代氮杂环丁烷,展示了氮杂环丁烷支架在构建具有明确手性和立体化学的复杂生物活性分子方面的潜力 (Marichev 等,2019)。这项研究不仅推进了合成有机化学领域,还为药物开发和分子设计开辟了新途径。
未来方向
Azetidines possess important prospects in various settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions. They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . The synthetic chemistry of azetidines constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry .
作用机制
Target of Action
Azetidines, the class of compounds to which it belongs, are known to interact with various biological targets due to their presence in numerous natural products and pharmaceutically relevant scaffolds .
Mode of Action
Azetidines are typically synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Biochemical Pathways
Azetidines are known to be involved in various biochemical processes due to their presence in numerous natural products and pharmaceutically relevant scaffolds .
Pharmacokinetics
Azetidines have been shown to result in improved pharmacokinetic properties as well as metabolic stability when incorporated into pharmaceutically relevant scaffolds .
Result of Action
The thermal behaviors of a similar compound, 3-azido-1,3-dinitroazetidine (adnaz), have been investigated, showing that it has a low melting temperature at 78 °c .
生化分析
Biochemical Properties
3-Azido-1-(2-bromobenzyl)azetidine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The azido group in the compound is highly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes 3-Azido-1-(2-bromobenzyl)azetidine a valuable tool in bioconjugation and labeling studies .
In addition, the bromobenzyl group in 3-Azido-1-(2-bromobenzyl)azetidine can interact with various proteins through hydrophobic interactions and halogen bonding. These interactions can influence the activity of enzymes and other proteins, potentially leading to changes in biochemical pathways .
Cellular Effects
3-Azido-1-(2-bromobenzyl)azetidine has been shown to affect various types of cells and cellular processes. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the azido group can participate in bioorthogonal reactions, allowing for the selective labeling and tracking of biomolecules within cells .
Furthermore, 3-Azido-1-(2-bromobenzyl)azetidine can impact gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of specific genes, ultimately affecting cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Azido-1-(2-bromobenzyl)azetidine involves several key interactions at the molecular level. The azido group can form covalent bonds with alkyne-containing molecules through click chemistry reactions, resulting in the formation of stable triazole linkages. This reaction is highly specific and can be used to label and track biomolecules in complex biological systems .
Additionally, the bromobenzyl group in 3-Azido-1-(2-bromobenzyl)azetidine can interact with proteins through hydrophobic interactions and halogen bonding. These interactions can influence the activity of enzymes and other proteins, leading to changes in biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Azido-1-(2-bromobenzyl)azetidine can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly when exposed to light and heat .
Long-term studies have shown that 3-Azido-1-(2-bromobenzyl)azetidine can have lasting effects on cellular function, including changes in gene expression and cellular metabolism. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of the compound’s activity .
Dosage Effects in Animal Models
The effects of 3-Azido-1-(2-bromobenzyl)azetidine can vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, 3-Azido-1-(2-bromobenzyl)azetidine can exhibit toxic effects, including cell death and tissue damage .
Threshold effects have been observed in animal studies, where a specific dosage level is required to elicit a measurable biological response. Beyond this threshold, the effects of 3-Azido-1-(2-bromobenzyl)azetidine can become more pronounced, leading to potential adverse effects at high doses .
Metabolic Pathways
3-Azido-1-(2-bromobenzyl)azetidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can influence cellular function .
These metabolic pathways can affect the overall activity of 3-Azido-1-(2-bromobenzyl)azetidine, as well as its impact on metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-Azido-1-(2-bromobenzyl)azetidine within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach specific cellular compartments and exert its effects .
Additionally, 3-Azido-1-(2-bromobenzyl)azetidine can bind to proteins and other biomolecules, influencing its localization and accumulation within cells. These interactions can affect the compound’s activity and its ability to modulate cellular processes .
Subcellular Localization
The subcellular localization of 3-Azido-1-(2-bromobenzyl)azetidine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various subcellular structures, including the nucleus, mitochondria, and endoplasmic reticulum, where it can interact with specific biomolecules and influence cellular function .
These localization patterns can affect the activity of 3-Azido-1-(2-bromobenzyl)azetidine, as well as its ability to modulate biochemical pathways and cellular processes. Understanding the subcellular distribution of the compound is essential for predicting its effects in biological systems and its potential therapeutic applications .
属性
IUPAC Name |
3-azido-1-[(2-bromophenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4/c11-10-4-2-1-3-8(10)5-15-6-9(7-15)13-14-12/h1-4,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFNPVFORLFSFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2Br)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















